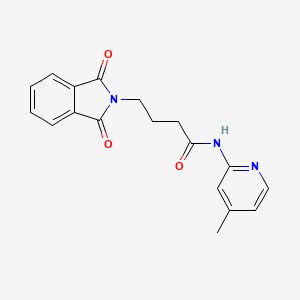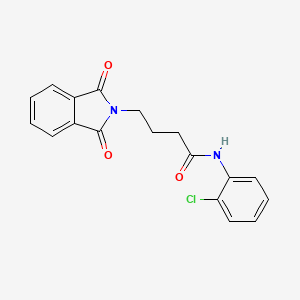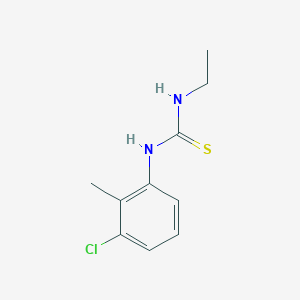
N-(3,4-dimethoxybenzyl)-N'-(4-fluorobenzyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxybenzyl)-N'-(4-fluorobenzyl)thiourea, also known as DMFBT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMFBT is a thiourea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
作用機序
The mechanism of action of N-(3,4-dimethoxybenzyl)-N'-(4-fluorobenzyl)thiourea is not fully understood, but it is believed to act on various molecular targets. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of neurodegenerative diseases. This compound has also been shown to modulate the activity of various signaling pathways, including the NF-kappaB and MAPK pathways, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N-(3,4-dimethoxybenzyl)-N'-(4-fluorobenzyl)thiourea has several advantages for use in lab experiments, including its accessibility and low toxicity. This compound has also been shown to have high stability, which allows for long-term storage and use in various assays. However, this compound has limitations in terms of solubility, which may affect its ability to penetrate biological membranes and reach its molecular targets.
将来の方向性
There are several future directions for research on N-(3,4-dimethoxybenzyl)-N'-(4-fluorobenzyl)thiourea. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the investigation of this compound's potential use in treating other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research on this compound that may lead to the development of new treatments for various diseases.
合成法
N-(3,4-dimethoxybenzyl)-N'-(4-fluorobenzyl)thiourea can be synthesized through a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with 4-fluorobenzylamine followed by the addition of thiourea. Another method involves the reaction of 4-fluorobenzylisothiocyanate with 3,4-dimethoxybenzylamine. The synthesis of this compound has been optimized to increase yield and purity, making it more accessible for research purposes.
科学的研究の応用
N-(3,4-dimethoxybenzyl)-N'-(4-fluorobenzyl)thiourea has been studied for its potential therapeutic properties in various scientific research applications. One study found that this compound exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study found that this compound had anti-cancer properties by inducing apoptosis in cancer cells. This compound has also been studied for its potential use in treating Alzheimer's disease and Parkinson's disease due to its ability to inhibit the formation of amyloid-beta and alpha-synuclein, respectively.
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c1-21-15-8-5-13(9-16(15)22-2)11-20-17(23)19-10-12-3-6-14(18)7-4-12/h3-9H,10-11H2,1-2H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCLYENJLCBDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=S)NCC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823944 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B5803951.png)
![1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5803953.png)

![N-benzyl-4-[2-(dimethylamino)ethoxy]-6-methyl-2-pyrimidinamine](/img/structure/B5803971.png)



![N-ethyl-3-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5803997.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5804000.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-nitrobenzamide](/img/structure/B5804003.png)
![N-[4-(aminocarbonyl)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5804006.png)
![N-cyclopentyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5804016.png)
![2-[(3-chlorobenzyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5804019.png)